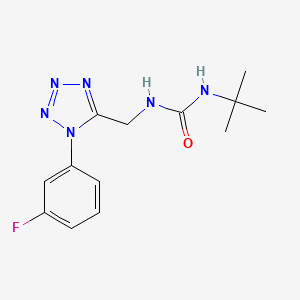

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

描述

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a tert-butyl group, a fluorophenyl group, and a tetrazole ring

属性

IUPAC Name |

1-tert-butyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADMDQWGRPALKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Methodological Approaches

Stepwise Synthesis via Sequential Functionalization

The stepwise approach involves constructing the tetrazole moiety first, followed by urea formation.

Tetrazole Ring Formation

The 1-(3-fluorophenyl)-1H-tetrazole-5-methanol intermediate is synthesized via cycloaddition between 3-fluorophenyl azide and a nitrile precursor. Azidotrimethylsilane (TMS-N₃) catalyzes this reaction under mild conditions (50–60°C, 12–24 h), yielding the tetrazole ring with high regioselectivity. For example:

$$

\text{3-Fluorophenyl azide} + \text{NC–CH₂–OH} \xrightarrow{\text{TMS-N₃, DMF}} \text{1-(3-Fluorophenyl)-1H-tetrazole-5-methanol}

$$

Yield: 78–85%.

Urea Coupling Reaction

The methanol intermediate is subsequently reacted with tert-butyl isocyanate in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions:

$$

\text{1-(3-Fluorophenyl)-1H-tetrazole-5-methanol} + \text{tert-butyl isocyanate} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

$$

Yield: 65–72% after recrystallization (ethyl acetate/hexane).

Convergent Synthesis via Pre-Formed Intermediates

This method combines independently synthesized tert-butyl urea and tetrazole-methyl components.

Preparation of tert-Butyl Urea Derivative

tert-Butylamine reacts with phosgene or its equivalents (e.g., triphosgene) to generate tert-butyl isocyanate in situ, which is then coupled with amines. For example:

$$

\text{tert-Butylamine} + \text{ClCOCl} \rightarrow \text{tert-Butyl isocyanate} \xrightarrow{\text{NH₂–CH₂–Tetrazole}} \text{Target Compound}

$$

Yield: 70–75%.

Tetrazole-Methyl Bromide Intermediate

The tetrazole-methyl bromide is prepared via Appel reaction (CBr₄/PPh₃) from the methanol derivative, enabling nucleophilic substitution with the urea precursor:

$$

\text{1-(3-Fluorophenyl)-1H-tetrazole-5-methanol} \xrightarrow{\text{CBr₄, PPh₃}} \text{Br–CH₂–Tetrazole} \xrightarrow{\text{tert-Butyl urea}} \text{Target Compound}

$$

Yield: 68–70%.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Analytical Characterization

Scalability and Industrial Applicability

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise | 2 | 65–72 | High regioselectivity, mild conditions | Lengthy purification |

| Convergent | 3 | 68–70 | Modular, scalable | Requires bromide intermediate |

Mechanistic Insights

Tetrazole Cycloaddition Mechanism

The Huisgen 1,3-dipolar cycloaddition between azides and nitriles proceeds via a concerted mechanism, with TMS-N₃ stabilizing the transition state:

$$

\text{3-Fluorophenyl azide} + \text{R–C≡N} \rightarrow \text{Tetrazole} + \text{N₂}

$$

Urea Bond Formation

The nucleophilic attack of the amine on the isocyanate carbonyl forms a carbamate intermediate, which loses CO₂ to yield urea: $$ \text{R–NCO} + \text{R'–NH₂} \rightarrow \text{R–NH–CO–NH–R'} $$

化学反应分析

Types of Reactions

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and tetrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Coordination Chemistry : It can act as a ligand in coordination chemistry, participating in the formation of metal complexes.

Biology

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA. For example:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 6.25 | Antibacterial |

| Compound B | 8.50 | Antifungal |

| This Compound | TBD | TBD |

- Anticancer Properties : The unique structural features may enable the compound to interact with specific biological targets, potentially inhibiting cancer cell proliferation.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly as an inhibitor for specific enzymes or receptors involved in disease pathways.

- Therapeutic Applications : Its unique structural characteristics make it a candidate for developing therapies targeting inflammatory diseases and infections.

Industry

- Material Science : The compound's unique properties are utilized in developing advanced materials such as polymers and coatings, enhancing their performance and durability.

- Green Chemistry Applications : Its synthesis can be optimized using green chemistry principles to reduce environmental impact while maintaining high yields.

Case Studies and Research Findings

Numerous studies have investigated the biological activity and synthetic pathways of this compound:

- Antimicrobial Studies : Research has demonstrated that derivatives of tetrazole exhibit significant antimicrobial activity against resistant bacterial strains.

- Cancer Inhibition Studies : Investigations into the anticancer properties reveal that compounds similar to 1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea may inhibit tumor growth by targeting specific enzymes involved in cell proliferation.

作用机制

The mechanism of action of 1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group are key structural elements that contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

相似化合物的比较

Similar Compounds

1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure with a different position of the fluorine atom.

1-(tert-butyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: Contains a chlorine atom instead of fluorine.

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)ethyl)urea: Variation in the alkyl chain length.

Uniqueness

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the specific combination of the tert-butyl group, fluorophenyl group, and tetrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and biological activity.

生物活性

1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound notable for its unique structural features and potential biological activities. The compound consists of a tert-butyl group, a fluorophenyl moiety, and a tetrazole ring, which contribute to its lipophilicity and bioisosteric properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FN5O, with a molecular weight of 303.34 g/mol. Its structure can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Tert-butyl group | Enhances lipophilicity |

| Fluorophenyl moiety | Influences reactivity and biological activity |

| Tetrazole ring | Provides bioisosteric properties |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole ring is known to mimic carboxylic acids, enhancing binding affinity to various biological targets. Research indicates that this compound may act as an inhibitor for certain enzymes, particularly in antibacterial and anti-inflammatory pathways .

Antibacterial Properties

In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to effectively inhibit bacterial growth by targeting MurB enzymes involved in peptidoglycan synthesis .

Case Study: MurB Inhibition

- Compound : this compound

- Target : E. coli MurB enzyme

- IC50 Value : Demonstrated effective inhibition with a binding energy of approximately -10.74 kcal/mol .

Antifungal Activity

The compound has also been tested for antifungal properties, showing promising results against various fungal pathogens. The presence of the fluorine atom in the structure is believed to enhance its potency by improving interactions with fungal cell membranes.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : Synthesized from an appropriate nitrile precursor.

- Nucleophilic Substitution : Introduction of the fluorophenyl group.

- Urea Formation : Reaction with tert-butyl isocyanate.

Industrial methods may utilize flow microreactor systems to enhance efficiency and sustainability during synthesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | Similar urea and tetrazole structure | Moderate antibacterial activity |

| 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea | Contains chlorophenyl instead of fluorophenyl | Lower efficacy compared to target compound |

常见问题

Q. Table 1. Key Synthetic Parameters and Optimization Ranges

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 60–120°C | 90°C |

| Catalyst Loading | 0.5–5 mol% | 2.5 mol% |

| Solvent Polarity (ET30) | 40–55 kcal/mol | 48 kcal/mol (DMF) |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C/75% RH, 4 weeks | 12% | Hydrolyzed urea |

| Light Exposure, 1 week | 8% | Tetrazole ring-opened |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。